Ferulenol
Description
intoxicating component of powdered Ferula communis variety brevifolia; RN given for (E,E)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDBBUWWOAOLD-CFBAGHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=CC=CC=C2OC1=O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6805-34-1, 650571-76-9 | |
| Record name | Ferulenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006805341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FERULENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6L57MGV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ferulenol: A Prenylated Coumarin from Ferula communis with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulenol, a prominent sesquiterpene prenylated coumarin isolated from the giant fennel (Ferula communis), has emerged as a molecule of significant interest in the scientific community. Historically associated with the toxicity of certain F. communis chemotypes, recent research has unveiled its potent biological activities, positioning it as a promising lead compound for drug development. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound. It consolidates quantitative data on its cytotoxic, antimicrobial, anticoagulant, and enzyme-inhibitory properties into structured tables for comparative analysis. Detailed experimental protocols for its extraction, purification, and key biological assays are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action of this compound, with a focus on its putative modulation of key cellular signaling pathways implicated in cancer and inflammation, visualized through detailed diagrams.
Introduction
Ferula communis, a perennial herb belonging to the Apiaceae family, is widely distributed in the Mediterranean region.[1] The plant is known to exist in two distinct chemotypes: a poisonous variety rich in prenylated 4-hydroxycoumarins, and a non-poisonous type containing daucane sesquiterpene esters.[2] this compound is a characteristic secondary metabolite of the poisonous chemotype and is responsible for the hemorrhagic syndrome known as "ferulosis" in livestock that consume the plant.[1]
Despite its toxicity at high concentrations, this compound has demonstrated a spectrum of pharmacological activities at controlled doses, including potent anticoagulant, cytotoxic, and antimicrobial effects.[3][4] Its unique chemical structure, featuring a farnesyl chain attached to a 4-hydroxycoumarin core, underpins its diverse biological functions and makes it an attractive scaffold for medicinal chemistry endeavors.
Physicochemical Properties and Characterization
This compound (C₂₄H₃₀O₃) is a sesquiterpene prenylated coumarin derivative.[1] Its structure has been elucidated through various spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₃ | [1] |
| Molecular Weight | 366.5 g/mol | Calculated |
| Appearance | Not specified in abstracts | - |
| Solubility | Soluble in organic solvents like acetone and methanol | [5][6] |
Data Presentation: Biological Activities of this compound
The biological activities of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | Not specified, but cytotoxic | [7] |
| Caco-2 | Colon Cancer | Not specified, but cytotoxic | [7] |
| SK-OV-3 | Ovarian Cancer | Not specified, but cytotoxic | [7] |
| HL-60 | Leukemic | Not specified, but cytotoxic | [7] |
| HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Campylobacter jejuni | Gram-negative bacteria | Not specified, but inhibits in vitro growth | [4] |
Table 4: Anticoagulant and Toxicological Data for this compound
| Parameter | Value | Species | Reference |
| Factor X Biosynthesis Inhibition | 40% reduction at <100 nM | In vitro (hepatocytes) | [3] |
| Acute LD₅₀ (intraperitoneal) | 319 mg/kg | Mice | [2] |
| Acute LD₅₀ (oral) | 2100 mg/kg | Mice | [2] |
Table 5: Enzyme Inhibition by this compound
| Enzyme | Source | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| Malate:quinone oxidoreductase (CjMQO) | Campylobacter jejuni | 0.01 µM (vs. Malate) | Mixed-type | [4] |
| Malate:quinone oxidoreductase (CjMQO) | Campylobacter jejuni | 0.02 µM (vs. UQ₁) | Noncompetitive | [4] |
| Succinate ubiquinone reductase (Complex II) | Rat liver mitochondria | Not specified | Specific Inhibition | [8] |
Experimental Protocols
Isolation and Purification of this compound from Ferula communis
The following protocol is a composite based on methodologies described in the literature.[5][6]
Objective: To isolate and purify this compound from the roots of Ferula communis.
Materials:
-
Dried and powdered roots of Ferula communis
-
Acetone
-
Methanol
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction:
-
Macerate the powdered roots of F. communis with acetone at room temperature (e.g., a 1:5 solid-to-solvent ratio) for 24-48 hours.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
-
-
Column Chromatography:
-
Subject the crude extract to open column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the this compound-rich fractions and subject them to further purification by preparative HPLC on a C18 column.[5][6]
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve final purification.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
-
Characterization:
-
Confirm the structure of the purified this compound using spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (Malate:quinone oxidoreductase)
Objective: To determine the inhibitory effect and kinetics of this compound on CjMQO.[4]
Materials:
-
Purified recombinant CjMQO
-
This compound
-
Malate (substrate)
-
Ubiquinone-1 (UQ₁) (co-substrate)
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0)
-
Potassium cyanide (KCN) to inhibit other respiratory enzymes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, KCN, UQ₁, and the purified CjMQO enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding a fixed concentration of malate.
-
Kinetic Measurement: Monitor the reduction of UQ₁ by measuring the decrease in absorbance at a specific wavelength (e.g., 278 nm) over time.
-
Data Analysis:
-
Calculate the initial reaction velocities at different this compound concentrations.
-
Determine the IC₅₀ value by plotting the enzyme activity against the log of the this compound concentration.
-
To determine the inhibition type and Kᵢ, perform the assay with varying concentrations of both the substrate (malate) and the inhibitor (this compound).
-
Analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathways Modulated by this compound in Cancer
Based on the known activities of related compounds like ferulic acid and other natural products, this compound is hypothesized to exert its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and inflammation.[8]
Caption: Proposed inhibition of PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways by this compound in cancer cells.
Experimental Workflow for this compound Discovery and Characterization
The following diagram illustrates the typical workflow from the plant source to the identification and biological evaluation of this compound.
Caption: A generalized experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound, a natural product from Ferula communis, presents a dual character of toxicity and therapeutic potential. Its well-documented cytotoxic, anticoagulant, and enzyme-inhibitory activities, supported by quantitative data, underscore its promise as a lead molecule for drug discovery. The probable modulation of critical signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB provides a mechanistic basis for its observed anticancer and anti-inflammatory effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic properties of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its structure to enhance efficacy and reduce toxicity, and exploring its potential in preclinical and clinical settings.
References
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP51 and the NF-κB regulatory pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferula communis L. (Apiaceae) Root Acetone-Water Extract: Phytochemical Analysis, Cytotoxicity and In Vitro Evaluation of Estrogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Ferulenol Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulenol, a sesquiterpene coumarin first isolated from the "poisonous" chemotype of Ferula communis (giant fennel), has been a subject of scientific inquiry for decades.[1][2][3][4] Initially identified as the causative agent of "ferulosis," a hemorrhagic syndrome in livestock, subsequent research has unveiled a broader spectrum of biological activities, positioning this compound as a molecule of interest for drug development, particularly in oncology.[1][2] This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, key experimental findings, and the evolution of our understanding of its mechanisms of action.
Historical Timeline of this compound Research
The journey of this compound from a plant toxin to a potential therapeutic agent can be traced through several key milestones:
-
Mid-20th Century: Reports of "ferulosis," a hemorrhagic disease in livestock grazing on Ferula communis, spark initial investigations into the plant's toxicity.[1][4]
-
1988: Appendino and colleagues isolate and characterize this compound as the primary toxic, pro-haemorrhagic compound from the poisonous chemotype of Ferula communis.[1]
-
2002: The acute toxicity of this compound is quantified, with LD50 values determined in mice, revealing lower acute toxicity compared to warfarin.[2][5]
-
2002-Present: A growing body of research explores the cytotoxic and anti-cancer properties of this compound against various cancer cell lines.[6][7][8]
-
2007: The mechanism of this compound's mitochondrial toxicity is elucidated, identifying it as a specific inhibitor of succinate ubiquinone reductase.
-
Recent Years: Research continues to explore the detailed molecular mechanisms of this compound's action, including its effects on apoptosis-regulating proteins and other signaling pathways, as well as its potential as an anti-inflammatory and antimicrobial agent.[6][7][9]
Quantitative Data Summary
Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Albino Mice | Oral (p.o.) | 2100 | [2][5] |
| Albino Mice | Intraperitoneal (i.p.) | 319 | [2][5] |
In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [10] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [10] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [10] |
| HCT116 | Colon Cancer | 22.4 | [10] |
| DLD-1 | Colon Cancer | Not specified | [11] |
| Panc-1 | Pancreatic Cancer | Not specified | [11] |
| MCF-7 | Breast Cancer | Not specified | [7][8] |
| Caco-2 | Colon Cancer | Not specified | [7][8] |
| SK-OV-3 | Ovarian Cancer | Not specified | [7][8] |
| HL-60 | Leukemic | Not specified | [7][8] |
Key Experimental Protocols
Isolation and Purification of this compound from Ferula communis
This protocol is based on methods described for the extraction of compounds from Ferula species.[10][12]
-
Plant Material: Collect roots of the poisonous chemotype of Ferula communis.
-
Extraction:
-
Air-dry and powder the root material.
-
Macerate the powdered root (e.g., 25 g) in acetone (e.g., 125 mL) at a 1:5 ratio at room temperature for 60 minutes to optimize extraction.[12]
-
Filter the mixture to separate the liquid extract from the solid residue.
-
Concentrate the liquid extract under vacuum using a rotary evaporator at 40°C to obtain a crude extract.[10]
-
-
Purification:
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]
Cytotoxicity Assessment by MTT Assay
This is a general protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[17]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[17]
-
Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours.[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Bcl-2 and Bax Expression
This protocol outlines the general steps for Western blotting to assess changes in protein expression.[9][18][19][20][21][22]
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., Bradford assay).
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.
Signaling Pathways and Mechanisms of Action
Apoptosis Induction via the Intrinsic Pathway
This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the intrinsic apoptotic pathway.[7][8][15][23] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of some natural compounds are attributed to their ability to inhibit the NF-κB signaling pathway.[4][16][24][25][26][27][28][29] While direct evidence for this compound is still emerging, it is hypothesized to interfere with this pathway. In the canonical pathway, stimuli like TNF-α lead to the phosphorylation and degradation of IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this process at one or more steps.
Experimental Workflow for this compound Research
A typical experimental workflow for investigating the anticancer properties of this compound is outlined below.
Conclusion
From its origins as a toxic compound responsible for livestock poisoning, this compound has emerged as a promising natural product with significant therapeutic potential. Its multifaceted mechanisms of action, including the induction of apoptosis, disruption of mitochondrial function, and potential modulation of inflammatory pathways, make it a compelling candidate for further investigation in the context of cancer and other diseases. This technical guide provides a historical and methodological foundation for researchers and drug development professionals to build upon as they continue to unlock the full therapeutic potential of this compound.
References
- 1. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Ferula communis - Wikipedia [en.wikipedia.org]
- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound by Engineered Escherichia coli: Structural Elucidation by Using the In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ferula communis Root Extract: In Vitro Evaluation of the Potential Additive Effect with Chemotherapy Tamoxifen in Breast Cancer (MCF-7) Cells Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Assessment of Ferula hermonis Boiss fertility effects in immature female rats supported by quantification of ferutinin via HPLC and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 22. Protocol for purifying biologically active microtubule-severing protein UNC-45A from E.coli using GST-affinity and spin columns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Variability of this compound and ferprenin concentration in French giant fennel (Ferula sp.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 27. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
The Biosynthesis of Ferulenol: A Technical Guide for Researchers
Abstract
Ferulenol, a C-3 farnesylated 4-hydroxycoumarin, is a prominent bioactive secondary metabolite primarily found in plants of the Ferula genus, most notably Ferula communis. This prenylated coumarin has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticoagulant, antimicrobial, and antiproliferative properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. Quantitative data from related studies are summarized, and a proposed logical workflow for the elucidation of this pathway is presented in a visual format. This document is intended for researchers, scientists, and professionals in the fields of plant biochemistry, natural product chemistry, and drug development.
Introduction
The giant fennel, Ferula communis, is a rich source of various bioactive compounds, with this compound being one of its major constituents.[1][2] this compound's structure, characterized by a 4-hydroxycoumarin core with a farnesyl group attached at the C-3 position, is responsible for its significant biological effects.[1] The biosynthesis of such prenylated phenolics in plants is a fascinating area of study, involving the convergence of the phenylpropanoid and isoprenoid pathways. This guide will delve into the known and proposed steps of this compound's formation, providing a foundational understanding for further research and application.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be broadly divided into the formation of its two primary precursors and their subsequent condensation.
Precursor Molecules
The construction of this compound requires two key building blocks:
-
4-Hydroxycoumarin: This aromatic moiety serves as the acceptor molecule for the prenyl group. Its biosynthesis originates from the shikimate pathway, leading to the formation of phenylalanine, which then enters the phenylpropanoid pathway.
-
Farnesyl Pyrophosphate (FPP): This C15 isoprenoid is the donor of the farnesyl group. FPP is synthesized via the isoprenoid biosynthesis pathways. Plants possess two distinct pathways for isoprenoid precursor synthesis: the mevalonate (MVA) pathway, which is active in the cytosol, and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, located in the plastids.[3]
Key Enzymatic Step: Prenylation
The pivotal step in this compound biosynthesis is the attachment of the farnesyl group from FPP to the 4-hydroxycoumarin core. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs) .[1] These enzymes facilitate a Friedel-Crafts type electrophilic substitution, where the electron-rich C-3 position of 4-hydroxycoumarin attacks the carbocation generated from the cleavage of the pyrophosphate group from FPP.
While the specific aPT responsible for this compound synthesis in Ferula communis has not been definitively isolated and characterized, studies on heterologous systems have provided significant insights. For instance, the engineering of Escherichia coli to produce this compound has been successfully achieved by co-expressing an aromatic prenyltransferase from Aspergillus terreus (AtaPT) with genes for enhancing FPP production.[1] The AtaPT has demonstrated broad substrate specificity, effectively utilizing 4-hydroxycoumarin as an acceptor and FPP as a prenyl donor.[1] This suggests that a plant-derived aPT with similar catalytic activity is present in Ferula species.
A proposed schematic of the this compound biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a scarcity of published quantitative data specifically on the kinetics of the enzymes involved in this compound biosynthesis directly from Ferula species. However, data from heterologous production systems and studies on related enzymes can provide valuable benchmarks for researchers. The following table summarizes relevant quantitative information.
| Parameter | Value | Organism/Enzyme | Significance | Reference |
| Product Titer | ~1.5 mg/L | Engineered E. coli expressing AtaPT and CstDXS | Demonstrates the feasibility of heterologous this compound production. | [1] |
| Substrate Specificity | Broad | Aspergillus terreus aromatic prenyltransferase (AtaPT) | Can utilize various aromatic acceptors and prenyl donors, including 4-hydroxycoumarin and FPP. | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would involve a series of key experiments. Detailed methodologies for these are outlined below.
Identification and Characterization of the Aromatic Prenyltransferase
A logical workflow for identifying the candidate aPT from Ferula communis is as follows:
Caption: Workflow for aPT identification and characterization.
Methodology for In Vitro Enzyme Assay:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 10% glycerol).
-
Substrate Addition: Add 4-hydroxycoumarin (e.g., 100 µM final concentration) and farnesyl pyrophosphate (e.g., 100 µM final concentration) to the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant aPT enzyme (e.g., 1-5 µg).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding an organic solvent such as ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the product.
-
Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the formation of this compound.
Gene Expression Analysis
To understand the regulation of the pathway, the expression levels of the candidate aPT gene and genes involved in the precursor pathways can be analyzed in different plant tissues and under various conditions (e.g., developmental stages, stress responses).
Methodology for Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Isolate total RNA from various Ferula communis tissues (e.g., roots, leaves, stems).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Design specific primers for the candidate aPT gene and reference housekeeping genes.
-
qRT-PCR Reaction: Perform the qRT-PCR using a suitable master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target gene across different samples.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a classic example of the intricate interplay between primary and secondary metabolism. While the general pathway involving the prenylation of 4-hydroxycoumarin by an aromatic prenyltransferase is established, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms in Ferula communis. The identification and characterization of the plant-specific aPT will be a critical step forward. This will not only deepen our understanding of plant specialized metabolism but also open up avenues for the metabolic engineering of plants or microbial systems for the sustainable production of this compound and its derivatives for pharmaceutical applications. Future research should also focus on the subcellular localization of the pathway and the potential for metabolic channeling to enhance production efficiency.
References
- 1. Synthesis of this compound by Engineered Escherichia coli: Structural Elucidation by Using the In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]
Ferulenol: A Technical Guide to its Natural Sources and Isolation for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ferulenol, a prenylated coumarin of significant interest for its biological activities. The document details its natural sources, methods for its isolation and purification, and its known molecular interactions, with a focus on providing actionable information for research and development.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants belonging to the genus Ferula, a member of the Apiaceae family. These plants are primarily distributed across the Mediterranean region and Central Asia[1].
Key this compound-Containing Species:
-
Ferula communis : Also known as giant fennel, this species is the most widely reported natural source of this compound. It exists in two main chemotypes: a "poisonous" chemotype, which is rich in this compound and other prenylated coumarins, and a "non-poisonous" chemotype that primarily contains daucane esters like ferutinin[2][3]. This compound is most abundant in the roots of the toxic chemotype[3][4].
-
Ferula vesceritensis : This species is another notable source from which this compound has been successfully isolated and studied for its effects on mitochondrial function[5].
While other Ferula species are known to produce a variety of coumarins and sesquiterpenoids, F. communis and F. vesceritensis are the most specifically cited sources for this compound itself.
Quantitative Analysis of this compound Content:
Table 1: Natural Sources of this compound and General Extraction Solvents Mentioned in Literature
| Plant Species | Plant Part | Extraction Solvent(s) Mentioned | Notes |
| Ferula communis | Roots | Acetone-water, Methanol, Benzene | The "poisonous" chemotype is the primary source. |
| Ferula communis | Leaves | Not specified for this compound, but extracts are analyzed for other compounds. | |
| Ferula vesceritensis | Roots | Not specified, but purification from this source is documented. |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are generalized from methodologies described in the scientific literature.
General Extraction Procedures
The initial step in isolating this compound is the extraction from dried and powdered plant material, most commonly the roots of Ferula communis.
Protocol 1: Acetone-Water Extraction
This method is suitable for obtaining a crude extract containing a mixture of phytochemicals, including this compound.
-
Plant Material Preparation : Dry the roots of Ferula communis at room temperature and grind them into a fine powder.
-
Maceration : Mix the powdered root material with an acetone-water solution (a common ratio is 1:5 w/v) at room temperature[7].
-
Extraction : Allow the mixture to stand for a specified period (e.g., 60 minutes) to facilitate the extraction of secondary metabolites[7].
-
Filtration : Filter the mixture to separate the liquid extract from the solid plant material.
-
Concentration : Evaporate the solvent from the liquid extract under reduced pressure to obtain a concentrated crude extract.
Protocol 2: Methanol or Other Organic Solvent Extraction
Methanol and other organic solvents of varying polarities can also be employed for the extraction of coumarins.
-
Plant Material Preparation : Prepare the dried and powdered plant material as described above.
-
Soxhlet or Maceration : Perform extraction using methanol or another selected solvent (e.g., hexane, dichloromethane) either through maceration or using a Soxhlet apparatus for a more exhaustive extraction[2].
-
Filtration and Concentration : Filter the resulting extract and concentrate it using a rotary evaporator.
Purification by Column Chromatography
Column chromatography is a standard technique for the purification of this compound from the crude extract.
Protocol 3: Silica Gel Column Chromatography
-
Preparation of the Column : A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent system.
-
Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
Elution : The column is eluted with a solvent system of increasing polarity. The separation is based on the differential affinities of the compounds in the extract for the stationary and mobile phases.
-
Fraction Collection : Eluted fractions are collected sequentially.
-
Analysis : Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Final Purification : Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Experimental Workflows and Signaling Pathways
General Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from Ferula communis roots.
Molecular Mechanism of Action: Inhibition of Mitochondrial Complex II and Induction of Apoptosis
This compound is a known inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase)[5][8]. This inhibition disrupts cellular respiration and ATP synthesis, leading to mitochondrial dysfunction. A primary consequence of this is the induction of the intrinsic pathway of apoptosis.
The binding of this compound to the quinone-binding site of Complex II has been structurally characterized[8]. This inhibitory action leads to the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria.
The subsequent signaling cascade involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to programmed cell death. This process is regulated by the Bcl-2 family of proteins, with a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2[1][9].
Conclusion
This compound is a promising natural product with well-defined effects on mitochondrial function. This guide provides a foundational understanding of its natural sources and a general approach to its isolation. Further research is warranted to quantify this compound content across a broader range of Ferula species and to develop standardized, high-yield purification protocols. A deeper investigation into the specific downstream signaling events following mitochondrial inhibition will further elucidate its potential as a therapeutic agent.
References
- 1. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of different solvent extracts of Ferula communis L. fruit reveals phenolic compounds and their biological properties via in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complex Acetylenes from the Roots of Ferula communis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferula communis Root Extract: In Vitro Evaluation of the Potential Additive Effect with Chemotherapy Tamoxifen in Breast Cancer (MCF-7) Cells Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Ferulenol Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulenol is a prenylated 4-hydroxycoumarin, a natural compound predominantly isolated from plants of the Ferula genus.[1] This sesquiterpene coumarin has garnered significant attention in the scientific community for its diverse and potent biological activities.[2] this compound and its synthetic derivatives have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties, making them attractive lead compounds for drug discovery and development. This technical guide provides an in-depth overview of the biological significance of this compound derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental methodologies used to elucidate their effects.
Anticancer Activity
This compound and its derivatives exhibit significant cytotoxic effects against a range of cancer cell lines.[3][4] The primary mechanisms underlying their anticancer activity include the induction of apoptosis through mitochondrial dysregulation and the interference with microtubule dynamics.[1][2]
Mitochondrial-Mediated Apoptosis
This compound has been shown to act as a pro-oxidant and chemotherapeutic agent, particularly in lung cancer models.[2] It induces apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to mitochondrial dysfunction.[2][5] Specifically, this compound down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.
Signaling Pathway: this compound-Induced Apoptosis via the Bcl-2 Family Pathway
References
- 1. Biochemical characterization and identification of this compound and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical characterization and identification of this compound and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Ferulenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulenol, a prenylated 4-hydroxycoumarin isolated from plants of the Ferula genus, has garnered significant scientific interest due to its potent biological activities. Historically associated with "ferulosis," a hemorrhagic syndrome in livestock, recent research has unveiled its potential as a cytotoxic and anticancer agent. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its mechanisms of action, quantitative toxicity data, and detailed experimental protocols for its evaluation.
Acute and In Vitro Toxicity
This compound exhibits a range of toxic effects, from acute toxicity in animal models to potent cytotoxicity against various cancer cell lines.
Acute Toxicity
Studies in animal models have established the acute toxicity of this compound. The median lethal dose (LD50) has been determined in mice, indicating a lower acute toxicity compared to the anticoagulant warfarin.[1] However, administration of this compound leads to hypoprothrombinemia, characterized by internal and external hemorrhages, a clinical presentation similar to that of anti-vitamin K poisoning.[1][2]
Table 1: Acute Toxicity of this compound in Mice
| Administration Route | LD50 (mg/kg bw) | Reference |
| Oral (p.o.) | 2100 | [1] |
| Intraperitoneal (i.p.) | 319 | [1] |
In Vitro Cytotoxicity
This compound has demonstrated significant dose-dependent cytotoxic effects against a variety of human cancer cell lines.[3] Its potency varies across different cell lines, highlighting a degree of selectivity in its action.
Table 2: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colon Cancer | 50.1 | [4] |
| Panc-1 | Pancreatic Cancer | 50.2 | [4] |
| Human Dermal Fibroblast | Normal | 65.8 | [4] |
| B16F1 | Melanoma | >50 | [5] |
| FAO | Hepatoma | >50 | [5] |
| C. jejuni | Bacteria | 0.60 | [4] |
Mechanisms of Toxic Action
The toxicological effects of this compound are attributed to several distinct mechanisms of action, including its anticoagulant properties, mitochondrial toxicity, and induction of apoptosis.
Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase (VKOR)
Similar to other 4-hydroxycoumarins like warfarin, this compound acts as a potent inhibitor of Vitamin K epoxide reductase (VKOR).[2] This enzyme is crucial for the vitamin K cycle, which is essential for the gamma-carboxylation and activation of several blood clotting factors. By inhibiting VKOR, this compound disrupts the coagulation cascade, leading to the hemorrhagic symptoms observed in vivo.[2]
Mitochondrial Toxicity: Inhibition of Complex II
This compound exerts direct toxic effects on mitochondria by specifically inhibiting the succinate ubiquinone reductase activity of Complex II (succinate dehydrogenase) in the electron transport chain.[2][6] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately contributing to cellular dysfunction and death.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic (mitochondrial) pathway. This compound treatment leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase cascades.[7] A key regulatory step in this pathway is the modulation of the Bcl-2 family of proteins, with this compound causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the toxicological profile of this compound.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).
Workflow:
Detailed Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound to induce apoptosis. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~535/617 nm).
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or TMRE.
Detailed Methodology (using JC-1):
-
Cell Treatment: Treat cells with this compound in a multi-well plate.
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate at 37°C.
-
Washing: Wash cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Caspase Activity Assay
Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric molecule upon cleavage.
Detailed Methodology (Fluorometric Caspase-3 Assay):
-
Cell Lysis: After treatment with this compound, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C to allow for substrate cleavage by active caspase-3.
-
Fluorescence Measurement: Measure the fluorescence of the released AMC (Ex/Em ~380/460 nm).
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity in the sample.
Conclusion
This compound presents a complex toxicological profile characterized by its anticoagulant effects, mitochondrial toxicity, and potent induction of apoptosis. While its inherent toxicity poses challenges for its direct therapeutic application, a thorough understanding of its mechanisms of action provides a valuable foundation for the development of novel anticancer drugs. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the toxicological and pharmacological properties of this compound and its derivatives. Future research should focus on structure-activity relationship studies to design analogs with enhanced anticancer efficacy and reduced off-target toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle (Journal Article) | OSTI.GOV [osti.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Interaction of Ferulenol with Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulenol, a prenylated 4-hydroxycoumarin derived from Ferula communis, has emerged as a molecule of interest in cancer research due to its interaction with the microtubule cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, motility, and intracellular transport. Consequently, they represent a key target for the development of anticancer therapeutics. This technical guide provides an in-depth overview of the current understanding of the interaction between this compound and tubulin, including its mechanism of action, effects on cellular processes, and the experimental methodologies used to elucidate these interactions.
Data Presentation
Table 1: Cytotoxic Activity of Farnesiferol C against MCF-7 Cells [1]
| Time Point | IC50 (μM) |
| 24 hours | 43 |
| 48 hours | 20 |
| 72 hours | 14 |
Note: This data is for Farnesiferol C and is provided as a reference for a related coumarin compound.
This compound has been reported to dose-dependently decrease the viability of MCF-7 cancer cells and induce abnormal nuclear morphology.[2]
Mechanism of Action
This compound exerts its effects on the microtubule network through a distinct mechanism of action. Unlike many microtubule inhibitors that lead to depolymerization, this compound stimulates the polymerization of tubulin.[2] A key feature of this interaction is that it occurs independently of GTP, a nucleotide that is typically required for tubulin assembly.[2]
Furthermore, this compound has been shown to competitively reduce the binding of colchicine to tubulin.[2] This suggests that this compound binds at or near the colchicine-binding site on the β-tubulin subunit. The colchicine-binding site is a well-characterized pocket that, when occupied, inhibits tubulin polymerization and disrupts microtubule dynamics. This compound's ability to promote polymerization while competing with a classic inhibitor at this site points to a unique allosteric modulatory effect.
Figure 1: Proposed mechanism of this compound's interaction with the colchicine binding site on β-tubulin, leading to GTP-independent tubulin polymerization and microtubule stabilization.
Cellular Consequences
The this compound-induced alteration of microtubule dynamics triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Disruption of the mitotic spindle, a critical microtubule-based structure for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in a blockage of the cell cycle, typically at the G2/M phase. While specific data for this compound is pending, related compounds and other microtubule-targeting agents are well-documented to induce G2/M arrest.
Apoptosis
Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The sustained activation of the spindle assembly checkpoint can initiate signaling cascades that lead to the activation of caspases and the execution of the apoptotic program. This compound has been observed to induce abnormal nuclear morphology, a hallmark of apoptosis.[2]
Figure 2: Signaling pathway illustrating how this compound's interaction with tubulin leads to cell cycle arrest and apoptosis.
Experimental Protocols
The study of this compound's interaction with tubulin involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) as microtubules form. The absorbance is measured over time at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Cushion Buffer (General Tubulin Buffer with 60% glycerol)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.
-
Add varying concentrations of this compound (or vehicle control) to the tubulin solution.
-
Incubate the mixture on ice for 5 minutes.
-
Transfer 100 µL of the reaction mixture to a pre-warmed (37°C) 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes in a spectrophotometer set to 37°C.
-
To determine the amount of polymerized tubulin, centrifuge the samples at 100,000 x g for 10 minutes at 37°C.
-
Carefully remove the supernatant (containing unpolymerized tubulin) and resuspend the pellet (containing microtubules) in ice-cold Cushion Buffer.
-
Quantify the protein content of the supernatant and pellet fractions using a protein assay (e.g., Bradford assay).
Data Analysis: Plot absorbance at 340 nm versus time to obtain polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass. For IC50 determination, plot the percentage of inhibition of polymerization against the logarithm of this compound concentration.
Competitive Colchicine Binding Assay
This assay determines if a compound binds to the colchicine-binding site on tubulin.
Principle: The assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand ([³H]-colchicine) for binding to tubulin.
Materials:
-
Purified tubulin
-
[³H]-colchicine
-
Unlabeled colchicine (for standard curve)
-
This compound stock solution (in DMSO)
-
Binding Buffer (e.g., 10 mM phosphate buffer, 10 mM MgCl2, pH 7.0)
-
DEAE-cellulose filter discs
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) in Binding Buffer.
-
Add a fixed concentration of [³H]-colchicine (e.g., 5 µM).
-
Add varying concentrations of this compound or unlabeled colchicine (for the standard curve).
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The positively charged tubulin-ligand complex will bind to the negatively charged filter, while unbound ligand will pass through.
-
Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of [³H]-colchicine binding at each this compound concentration relative to the control (no this compound). Determine the IC50 value, which is the concentration of this compound that inhibits 50% of [³H]-colchicine binding. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for different time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
Cell Cycle Analysis
This assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Figure 3: Experimental workflow for characterizing the interaction of this compound with tubulin and its cellular effects.
Conclusion
This compound represents an intriguing microtubule-targeting agent with a unique mechanism of action. Its ability to promote tubulin polymerization, likely through interaction with the colchicine-binding site, sets it apart from many other microtubule inhibitors. The downstream consequences of this interaction, including cell cycle arrest and apoptosis, underscore its potential as an anticancer agent. Further research is warranted to determine the precise binding kinetics and to fully elucidate the signaling pathways involved in this compound-induced cell death. The experimental protocols detailed in this guide provide a robust framework for future investigations into this promising compound.
References
Methodological & Application
Ferulenol solubility in DMSO and other lab solvents
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Ferulenol is a prenylated 4-hydroxycoumarin originally isolated from the plant Ferula communis. This natural compound has garnered significant interest within the scientific community due to its diverse biological activities. Research has demonstrated its potential as an anticancer agent, an inhibitor of mitochondrial respiration, and a modulator of microtubule dynamics.[1][2] These properties make this compound a valuable tool for studies in oncology, cell biology, and bioenergetics. This document provides essential information on the solubility of this compound in common laboratory solvents, detailed protocols for its use in experimental settings, and an overview of its known mechanism of action.
Physicochemical Properties
Solubility Data
This compound is a lipophilic compound that is readily soluble in various organic solvents but exhibits poor solubility in aqueous solutions. For experimental purposes, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal to avoid any solvent-induced artifacts.
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | ~3.7 mg/mL | ~10 mM | Based on calculations from stock solution preparation data.[5] this compound is readily soluble in DMSO.[3][4] |
| Ethanol | Soluble | Not Quantified | Qualitative data indicates solubility.[1][5] |
| Methanol | Soluble | Not Quantified | Qualitative data indicates solubility.[1][5] |
| Water | Insoluble/Sparingly Soluble | Not Applicable | As a lipophilic compound, this compound has very low solubility in aqueous solutions. |
Note on Stock Solutions: When preparing stock solutions, it is advisable to use anhydrous grade solvents to prevent hydrolysis of the compound. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 1 mg of this compound into the microcentrifuge tube.
-
Add 272.9 µL of anhydrous DMSO to the tube.[5]
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Workflow for preparing a 10 mM this compound stock solution in DMSO.
Cell Viability Assay using MTT
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Mechanism of Action: Inhibition of Mitochondrial Respiration and Induction of Apoptosis
This compound exerts its biological effects through multiple mechanisms, with a primary impact on mitochondrial function and the induction of apoptosis.
Inhibition of Mitochondrial Complex II:
This compound has been identified as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex II (Succinate-Ubiquinone Reductase), inhibiting its activity.[1] This inhibition disrupts the flow of electrons from succinate to ubiquinone, thereby impairing cellular respiration and ATP production. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular stress and damage.
Induction of the Intrinsic Apoptotic Pathway:
The impairment of mitochondrial function by this compound is a key trigger for the intrinsic pathway of apoptosis. By inhibiting Complex II, this compound can lead to a decrease in the mitochondrial membrane potential.[2] This event is a critical step in the initiation of apoptosis, as it leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, this compound has been reported to modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.
This compound inhibits Complex II, leading to mitochondrial dysfunction and apoptosis.
References
Ferulenol: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ferulenol, a natural prenylated 4-hydroxycoumarin, in cancer cell culture studies. Detailed protocols for key assays are provided to assess its cytotoxic and apoptotic effects, along with insights into its mechanism of action.
Data Presentation: this compound Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While extensive data for pure this compound is still emerging, studies on related compounds and extracts from Ferulago angulata provide valuable insights. A hexane extract of Ferulago angulata (FALHE), rich in this compound and related compounds, exhibited a potent cytotoxic effect on the human breast cancer cell line MCF-7.
| Cell Line | Compound/Extract | IC50 Value | Incubation Time |
| MCF-7 (Human Breast Adenocarcinoma) | Ferulago angulata Hexane Extract (FALHE) | 5.3 ± 0.82 µg/mL | 48 hours |
| MCF-7 (Human Breast Adenocarcinoma) | Farnesiferol C | ~43 µM | 24 hours |
| ~20 µM | 48 hours | ||
| ~14 µM | 72 hours |
Note: Farnesiferol C is a structurally related sesquiterpenoid coumarin. This data is provided for comparative purposes and to guide initial dose-ranging studies with this compound. Researchers should determine the IC50 of pure this compound for their specific cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a lipophilic compound and is soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, thaw an aliquot and dilute it in fresh, pre-warmed cell culture medium to the desired final concentrations. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO and a no-treatment control).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., concentrations around the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
Protocol:
-
Seed and treat cells with this compound as described in previous protocols.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualization of Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
General Experimental Workflow for this compound Studies
Caption: General workflow for in vitro studies of this compound.
This compound-Induced G1 Cell Cycle Arrest
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
Determining Ferulenol Concentration for Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate concentration of ferulenol for in vitro cytotoxicity assays. This document includes a summary of effective concentrations across various cancer cell lines, detailed experimental protocols for assessing cytotoxicity, and diagrams illustrating the underlying molecular pathways and experimental workflows.
Introduction
This compound, a prenylated 4-hydroxycoumarin isolated from plants of the Ferula genus, has demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[1][2] Its mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[3][4][5] Establishing the optimal concentration range is a critical first step in evaluating the therapeutic potential of this compound. This guide provides the necessary information and protocols to effectively design and execute these crucial experiments.
Data Presentation: Effective Concentrations of this compound
The cytotoxic efficacy of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values and effective concentrations of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Citation(s) |
| B16F1 | Melanoma | Dose-dependent effect at 50 µM and higher | [4] |
| FAO | Hepatoma | Dose-dependent effect at 50 µM and higher | [4] |
| MCF-7 | Breast Cancer | Significant cytotoxic effects at 10 nM, 100 nM, and 1 µM | [2] |
| Caco-2 | Colon Cancer | Significant cytotoxic effects at 10 nM, 100 nM, and 1 µM | [2] |
| SKOV-3 | Ovarian Cancer | Significant cytotoxic effects at 10 nM, 100 nM, and 1 µM | [2] |
| HL-60 | Leukemia | Significant cytotoxic effects at 10 nM, 100 nM, and 1 µM | [2] |
Note: IC50 values can be influenced by various experimental factors, including the specific assay used, cell density, and incubation time.[6][7] It is recommended to perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental conditions.
Experimental Protocols
A widely used method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[8][9]
Preparation of this compound Stock Solution
-
Dissolving this compound: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using a serum-free cell culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all wells, including controls, to avoid solvent-induced cytotoxicity.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a serum-free medium at twice the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[3][5] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the key steps involved in determining the cytotoxic effects of this compound using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Ferulenol in MCF-7 Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ferulenol, a natural coumarin compound, in experiments involving the MCF-7 breast cancer cell line. The protocols outlined below cover key assays for assessing cell viability, apoptosis, and cell cycle distribution.
Overview
This compound and related compounds have demonstrated significant anti-proliferative and pro-apoptotic effects on the MCF-7 human breast cancer cell line. These compounds typically induce cell death through the intrinsic apoptotic pathway and cause cell cycle arrest, making them promising candidates for further investigation in breast cancer research and drug development. The following sections detail the experimental protocols and expected outcomes based on available research.
Data Presentation
The following tables summarize the quantitative data on the effects of a Ferulago angulata hexane extract (containing this compound) and the related compound Farnesiferol C on MCF-7 cells.
Table 1: Cytotoxicity of Ferulago angulata Hexane Extract (FALHE) and Farnesiferol C on MCF-7 Cells
| Compound/Extract | Timepoint | IC50 Value |
| Ferulago angulata Hexane Extract (FALHE) | 48 hours | 5.3 ± 0.82 µg/mL[1] |
| Farnesiferol C | 24 hours | 43 µM[2] |
| 48 hours | 20 µM[2] | |
| 72 hours | 14 µM[2] |
Table 2: Effect of Farnesiferol C (20 µM) on MCF-7 Cell Cycle Distribution [2]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 49.23 | 21.40 | 24.13 | 1.93 |
| 24 hours | 51.55 | 25.26 | 9.09 | 17.64 |
| 48 hours | 52.90 | 22.46 | 6.13 | 18.25 |
| 72 hours | 54.98 | 18.74 | 4.18 | 23.83 |
Table 3: Apoptosis Induction by Farnesiferol C (20 µM) in MCF-7 Cells (Annexin V/PI Staining) [2]
| Treatment Time | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| 24 hours | Increased | Increased | 15.71 (relative to control) |
| 48 hours | Increased | Increased | 16.32 (relative to control) |
| 72 hours | Increased | Increased | 21.9 (relative to control) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on MCF-7 cells by measuring the metabolic activity of viable cells.
Materials:
-
MCF-7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated control wells (medium with 0.1% DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 value) for 24, 48, and 72 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on the distribution of MCF-7 cells in different phases of the cell cycle.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Signaling Pathway
This compound and related compounds primarily induce apoptosis in MCF-7 cells through the intrinsic (mitochondrial) pathway. This is often associated with an increase in oxidative stress.
Key Events:
-
Increased ROS Production: this compound treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).
-
Mitochondrial Membrane Depolarization: Elevated ROS levels can disrupt the mitochondrial membrane potential.
-
Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is observed.
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.
References
- 1. Ferulago angulata activates intrinsic pathway of apoptosis in MCF-7 cells associated with G1 cell cycle arrest via involvement of p21/p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesiferol C induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ferulenol using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ferulenol. The protocol is designed to be adaptable for various research and quality control applications.
Introduction
This compound, a prenylated coumarin derivative found in plants of the Ferula genus, has garnered significant interest due to its diverse biological activities, including anticoagulant and potential anticancer properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, standardization of herbal extracts, and in drug discovery and development pipelines. This application note describes a robust HPLC method for the determination of this compound.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. This compound is quantified by monitoring its UV absorbance and comparing the peak area to that of a certified reference standard.
HPLC Method Parameters
A summary of the HPLC conditions is provided in the table below. These parameters may be optimized based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 307 nm[1] |
| Run Time | 30 minutes |
Experimental Protocols
Reagents and Materials
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (PTFE or Nylon)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of powdered, dried plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (50:50, A:B).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject 10 µL of each standard solution and sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for this method, based on ICH guidelines and data from similar compounds.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While this document focuses on the analytical method, this compound is known to interact with biological pathways. For instance, its anticoagulant activity is linked to the Vitamin K cycle. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified Vitamin K cycle and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Preventing Ferulenol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Ferulenol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a prenylated 4-hydroxycoumarin derivative originally isolated from plants of the Ferula genus.[1] It is utilized in research for its significant biological activities, including its potential as an anticancer agent.[2] Its mechanisms of action involve the inhibition of mitochondrial complex II (succinate-ubiquinone oxidoreductase) and the disruption of microtubule dynamics, making it a valuable tool for studying these cellular processes.[1][3]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[4] When a concentrated stock solution of this compound (typically dissolved in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium, its solubility limit can be exceeded, leading to the formation of a precipitate.[5][6]
Q3: What are the consequences of this compound precipitation in my experiments?
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for hydrophobic compounds.[1][4]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO varies depending on the cell line and the duration of exposure.[2][7][8] As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize toxic effects on most cell lines.[4][5] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1% or less.[4] It is always advisable to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: I observe a precipitate after adding my this compound solution to the cell culture medium.
Potential Causes and Solutions:
-
Cause 1: this compound concentration exceeds its solubility limit in the final medium.
-
Solution 1.1: Lower the final concentration of this compound. Determine the lowest effective concentration of this compound for your experimental goals to minimize the risk of precipitation.
-
Solution 1.2: Prepare a less concentrated stock solution. While it may seem counterintuitive, diluting a highly concentrated stock solution can sometimes lead to precipitation.[5] Preparing a lower concentration stock solution in DMSO may allow for better dispersion upon dilution into the aqueous medium.
-
-
Cause 2: Improper dilution technique.
-
Solution 2.1: Gradual dilution and mixing. When diluting the this compound stock solution, add it dropwise to the pre-warmed cell culture medium while gently swirling or vortexing.[4] This facilitates rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
-
Solution 2.2: Pre-dilution in a small volume of medium. Before adding the this compound stock to the final culture volume, pre-dilute it in a smaller volume of serum-containing medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
-
Cause 3: High final concentration of the organic solvent (DMSO).
-
Solution 3.1: Optimize stock solution concentration to minimize final DMSO percentage. Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in the culture medium, thereby keeping the final DMSO concentration low.
-
Data Presentation: DMSO Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of DMSO on various cancer cell lines. This data can help you determine the appropriate final DMSO concentration for your experiments.
| Cell Line | Non-Toxic DMSO Concentration | Cytotoxic DMSO Concentration | Reference |
| HepG2 | 0.15% - 0.6% | > 1.25% | [7] |
| MDA-MB-231 | 0.15% - 0.6% | > 1.25% | [7] |
| MCF-7 | 0.15% - 0.3% | > 0.6% | [2][7] |
| VNBRCA1 | 0.15% - 1.25% | > 2.5% | [7] |
| H9c2 | ≤ 0.5% | > 0.5% | [8] |
| HT29 | ≤ 0.625% (72h) | > 1.25% (24h) | [2] |
| SW480 | ≤ 1.25% (72h) | > 2.5% (48h) | [2] |
| Huh7 | ≤ 0.625% (72h) | > 1.25% (24h) | [2] |
Note: These values are intended as a guide. It is crucial to determine the specific tolerance of your cell line to DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 366.49 g/mol ).
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a method for diluting the this compound stock solution to the final working concentration in cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains within the non-toxic range for your cells (ideally ≤ 0.5%).
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In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.
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Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or turbidity. If the solution is clear, it is ready to be added to your cell culture plates.
-
If precipitation occurs, refer to the Troubleshooting Guide.
Signaling Pathway Diagrams
This compound exerts its biological effects through at least two distinct mechanisms: inhibition of mitochondrial complex II and interaction with microtubules.
Caption: this compound inhibits mitochondrial respiration by targeting Complex II.
Caption: this compound disrupts microtubule dynamics, leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle (Journal Article) | OSTI.GOV [osti.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. DMSO soluble drug when added to DMEM get clotted, Why - Cell Biology [protocol-online.org]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
Stability issues with long-term storage of Ferulenol solutions
This technical support center provides guidance on the stability and long-term storage of Ferulenol solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural sesquiterpene prenylated coumarin derivative isolated from Ferula vesceritensis. Its primary mechanism of action is the inhibition of mitochondrial respiration. Specifically, at lower concentrations, it inhibits the adenine nucleotide translocase, and at higher concentrations, it inhibits oxygen consumption by targeting succinate ubiquinone reductase (Complex II) in the electron transport chain.[1][2] This inhibition occurs at the ubiquinone (Q) binding site, limiting the reduction of ubiquinone to ubiquinol.[1][3]
Q2: Which solvents are recommended for dissolving and storing this compound?
-
High Solubility: Dimethyl sulfoxide (DMSO), ethanol, methanol, and other polar organic solvents.[4][5]
-
Low Solubility: Water.[4]
For long-term storage, it is recommended to prepare concentrated stock solutions in anhydrous DMSO or ethanol.
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
To ensure the long-term stability of this compound solutions, the following storage conditions are recommended, based on general guidelines for storing light and temperature-sensitive compounds:[6][7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Lower temperatures slow down chemical degradation kinetics.[9][10] |
| Light Exposure | Store in amber or opaque vials | This compound, like many coumarin derivatives, may be susceptible to photodegradation.[6][7] |
| Aliquoting | Store in small, single-use aliquots | Minimizes freeze-thaw cycles which can accelerate degradation. |
| Inert Atmosphere | Purge with argon or nitrogen before sealing | Reduces the risk of oxidation. |
Q4: What are the potential signs of this compound degradation in my solution?
Degradation of your this compound solution may be indicated by:
-
Visual Changes: A change in color or the appearance of precipitates.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the main this compound peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
Reduced Biological Activity: A decrease in the expected inhibitory effect in your experimental assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with the same this compound stock solution. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh aliquots from a new, unopened vial of solid this compound. 2. Perform a stability check of your current stock solution using HPLC. 3. Review your storage conditions against the recommended guidelines. |
| Precipitate observed in the this compound solution after thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed water. | 1. Gently warm the solution to 37°C to try and redissolve the precipitate. 2. If precipitation persists, centrifuge the solution and use the supernatant, re-quantifying the concentration. 3. For future preparations, consider using a slightly lower concentration or ensuring the use of anhydrous solvents. |
| Loss of biological activity over time. | Chemical degradation of this compound. | 1. Discard the old stock solution and prepare a fresh one. 2. Implement a routine stability testing schedule for your stock solutions. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the related compound, ferulic acid, and should be validated specifically for this compound.[11][12]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid, pH adjusted to ~3).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined, likely in the 320-340 nm range for coumarins).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
2. Forced Degradation Studies (for method validation):
To ensure the method is stability-indicating, forced degradation studies should be performed on a this compound solution. This involves subjecting the solution to various stress conditions to induce degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Signaling Pathway
Caption: this compound's inhibitory action on Complex II in the electron transport chain.
Experimental Workflow
Caption: A generalized workflow for long-term stability testing of this compound solutions.
References
- 1. This compound specifically inhibits s... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 2. This compound specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle (Journal Article) | OSTI.GOV [osti.gov]
- 3. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids [mdpi.com]
- 7. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Ferulenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ferulenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a natural sesquiterpene prenylated coumarin derivative with several known primary targets. It has been shown to inhibit mitochondrial function by targeting succinate ubiquinone reductase (Complex II) and malate:quinone oxidoreductase (MQO). Additionally, this compound can inhibit the adenine nucleotide translocase, affecting ATP synthesis, and has been reported to interact with tubulin, promoting its polymerization.
Q2: Is this compound known to have off-target effects?
A2: Yes, this compound is described as a promiscuous inhibitor with several targets, indicating a potential for off-target effects.[1] While a comprehensive profile of its off-target interactions is not extensively documented in publicly available literature, its diverse biological activities suggest that it may interact with other proteins, including kinases and proteins involved in various signaling pathways. The lipophilic nature of the prenyl moiety in its structure may contribute to non-specific interactions.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. Based on available data, concentrations can range from nanomolar to micromolar. For example, it inhibits Campylobacter jejuni MQO with an IC50 of 0.018 µM, while its cytotoxic effects on some human cancer cell lines are observed in the 50 µM range.[1] It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Troubleshooting Guide
Issue 1: Observing unexpected or inconsistent phenotypic effects.
Possible Cause: Off-target effects of this compound at the concentration used.
Solutions:
-
Concentration Optimization:
-
Recommendation: Perform a thorough dose-response analysis to identify the minimal effective concentration that elicits the desired on-target phenotype. High concentrations are more likely to induce off-target effects.
-
Experimental Protocol:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): Plate cells at a desired density and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a relevant time course (e.g., 24, 48, 72 hours).
-
Functional Assay: Concurrently, perform a functional assay specific to your target of interest to correlate with cell viability data and identify the optimal concentration window.
-
-
-
Use of Control Compounds:
-
Recommendation: Employ structurally related but inactive analogs of this compound as negative controls. This can help differentiate between specific on-target effects and non-specific effects related to the chemical scaffold.
-
Note: If inactive analogs are not available, consider using other inhibitors of the same target with a different chemical structure to confirm that the observed phenotype is target-related.
-
-
Target Engagement Assays:
-
Recommendation: Directly confirm that this compound is binding to your intended target in your experimental system.
-
Experimental Protocol (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes, followed by cooling.[1][2]
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Issue 2: Difficulty in attributing the observed biological effect solely to the intended target.
Possible Cause: this compound may be modulating multiple signaling pathways simultaneously.
Solutions:
-
Washout Experiment:
-
Recommendation: To assess the reversibility of this compound's effects and distinguish between direct, sustained target inhibition and downstream adaptive responses.
-
Experimental Protocol:
-
Treat cells with this compound for a defined period.
-
Wash the cells thoroughly with fresh, compound-free media.
-
Continue to culture the cells in the compound-free media.
-
Monitor the reversal of the phenotype over time. A rapid reversal suggests a reversible interaction, while a sustained effect might indicate irreversible binding or complex downstream signaling events.
-
-
-
Serum Shift Assay:
-
Recommendation: To estimate the potential for non-specific binding to proteins in the culture medium, which can affect the free concentration of this compound available to interact with its target.[3][4][5]
-
Experimental Protocol:
-
Perform your standard in vitro assay in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS).
-
Determine the IC50 value of this compound at each serum concentration.
-
A significant rightward shift in the IC50 value with increasing serum concentration suggests binding to serum proteins, which can reduce its effective concentration.
-
-
-
Off-Target Profiling:
-
Recommendation: If resources permit, perform broader screening to identify potential off-target interactions.
-
Methods:
-
Kinome Scanning: Services like KINOMEscan™ can assess the binding of this compound against a large panel of kinases to identify potential off-target kinase interactions.
-
Affinity Chromatography coupled with Mass Spectrometry: Immobilize a derivative of this compound on a solid support to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
-
Data Presentation
Table 1: Reported IC50 Values of this compound for On-Target and Cytotoxic Activities
| Target/Activity | System | IC50 Value (µM) | Reference |
| Malate:quinone oxidoreductase (MQO) | Campylobacter jejuni | 0.018 | [1] |
| Malate:quinone oxidoreductase (MQO) | Plasmodium falciparum | 0.057 | [1] |
| Malate:quinone oxidoreductase (MQO) | Toxoplasma gondii | 0.822 | [1] |
| Cytotoxicity | DLD-1 (colon cancer) | 50.1 | [1] |
| Cytotoxicity | Panc-1 (pancreatic cancer) | 50.2 | [1] |
| Cytotoxicity | Human dermal fibroblast | 65.8 | [1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the assessment of target engagement in a cellular context.
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at the chosen concentration or vehicle control for a predetermined time.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70 °C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[1]
-
Lysis: Add lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors) to the cell suspensions.[1]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.[1]
-
Western Blot: Carefully collect the supernatant containing the soluble proteins. Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel. Transfer to a membrane and probe with a primary antibody specific for your target protein.
-
Analysis: Quantify the band intensities at each temperature. A shift in the melting curve (Tagg) to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.[1]
Visualizations
Caption: Troubleshooting workflow for addressing off-target effects of this compound.
Caption: Known and potential signaling pathways affected by this compound.
This technical support guide provides a starting point for addressing the potential off-target effects of this compound. As with any small molecule inhibitor, careful experimental design, including appropriate controls and validation steps, is essential for generating robust and reliable data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. annualreviews.org [annualreviews.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biochemical characterization and identification of this compound and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni [frontiersin.org]
Technical Support Center: Ferulenol Handling and Disposal
This guide provides best practices for the safe handling and disposal of Ferulenol, addressing common questions and concerns that researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a prenylated derivative of 4-hydroxycoumarin extracted from plants of the Ferula genus.[1][2] It is known for its biological activities, including antimycobacterial and antitumor effects.[3][4] However, it is also associated with significant hazards. In animal models, acute exposure to this compound has been shown to cause marked hypoprothrombinemia (a blood clotting disorder) and hemorrhagic toxicity.[1][5] It is considered a toxic compound and should be handled with appropriate safety precautions.
Q2: How should I properly store this compound?
This compound should be stored as a solid at -20°C.[1] If dissolved in a solvent such as DMSO, it is recommended to use the solution soon after preparation, as long-term storage of the solution is not advised.[1]
Q3: What are the recommended procedures for handling solid this compound?
Due to its toxicity, solid this compound should be handled in a designated area, such as a chemical fume hood, to avoid inhalation of any dust particles. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.
Q4: How do I prepare a solution of this compound?
This compound is soluble in DMSO.[1] To prepare a solution, follow the experimental protocol below. All work should be conducted in a chemical fume hood.
Q5: What should I do in case of a this compound spill?
In the event of a spill, it is crucial to follow established laboratory safety protocols for hazardous materials. A general spill response workflow is provided in the diagrams section below. Isolate the area and ensure you are wearing appropriate PPE before attempting to clean the spill. For a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Q6: How should I dispose of this compound waste?
All this compound waste, including unused solid compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C24H30O3 | [1][6] |
| Molecular Weight | 366.5 g/mol | [1][6] |
| CAS Number | 6805-34-1 | [1][6] |
| Physical Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in DMSO | [1] |
| Acute LD50 (mice, oral) | 2,100 mg/kg | [5] |
| Acute LD50 (mice, intraperitoneal) | 319 mg/kg | [5] |
Experimental Protocols
Protocol for Preparation of a this compound Solution in DMSO
-
Preparation: Ensure all necessary equipment, including the this compound solid, DMSO, appropriate vials, and pipettes, are inside a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Weighing: Tare a suitable vial on an analytical balance. Carefully weigh the desired amount of solid this compound into the vial.
-
Dissolving: Add the calculated volume of DMSO to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Storage: If not for immediate use, store the solution at -20°C, but it is recommended to use it as soon as possible.[1]
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh paper, pipette tips) as hazardous chemical waste.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C24H30O3 | CID 54679300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected results in Ferulenol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferulenol. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MTT assay shows an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?
A1: This is a counterintuitive but not uncommon observation with certain natural compounds. Several factors could be at play:
-
Pro-oxidant to Antioxidant Switch: At lower concentrations, this compound can act as a pro-oxidant, inducing oxidative stress and apoptosis in cancer cells. However, at higher concentrations, some coumarin derivatives can exhibit antioxidant properties, which might protect cells from damage and lead to an apparent increase in viability.
-
Compound Precipitation: this compound may have limited solubility in aqueous media. At high concentrations, it could precipitate out of solution, leading to a lower effective concentration and thus reduced cytotoxicity. Visually inspect your wells for any precipitate.
-
Interference with MTT Dye: The compound itself might directly react with the MTT reagent, reducing it to formazan and causing a false positive signal. To test for this, incubate this compound with MTT in a cell-free well and measure the absorbance.
-
Cellular Stress Response: High concentrations of the compound might trigger a cellular stress response that initially increases metabolic activity, leading to a higher MTT reduction rate before cytotoxicity occurs.
Troubleshooting Steps:
-
Perform a solubility test for this compound in your specific cell culture medium.
-
Include a cell-free control with this compound and MTT to check for direct chemical reactions.
-
Use a secondary, non-metabolic-based viability assay (e.g., Trypan Blue exclusion or a cytotoxicity assay measuring LDH release) to confirm the MTT results.
-
Extend the incubation time to see if the initial increase in metabolic activity is followed by a decrease.
Q2: In my Annexin V/PI apoptosis assay, I'm seeing a high percentage of necrotic cells (Annexin V+/PI+) but very few early apoptotic cells (Annexin V+/PI-). Is this expected for this compound?
A2: While this compound is known to induce apoptosis, observing a predominantly late apoptotic/necrotic population can occur under certain conditions:
-
High Compound Concentration: A high concentration of this compound might be inducing rapid and overwhelming apoptosis, causing cells to quickly progress to the late apoptotic/necrotic stage.
-
Extended Incubation Time: If the cells are analyzed long after the induction of apoptosis, the majority of the population will have progressed to late-stage apoptosis or secondary necrosis.
-
Harsh Experimental Conditions: Excessive manipulation of cells during harvesting (e.g., harsh trypsinization) can damage cell membranes, leading to an increase in PI-positive cells.
Troubleshooting Steps:
-
Perform a time-course experiment to analyze apoptosis at earlier time points (e.g., 6, 12, and 24 hours).
-
Conduct a dose-response experiment with lower concentrations of this compound.
-
Handle cells gently during harvesting and staining procedures.
Q3: I am not observing the expected upregulation of Bax and downregulation of Bcl-2 in my Western blot after this compound treatment. What should I check?
A3: Several factors could contribute to this discrepancy:
-
Suboptimal Time Point: The expression changes of Bax and Bcl-2 are time-dependent. You may be analyzing the cells too early or too late. Perform a time-course experiment to identify the optimal window for observing these changes.
-
Cell Line Specificity: The apoptotic pathways and the response to this compound can vary between different cell lines. The Bax/Bcl-2 regulation might not be the primary apoptotic mechanism in your specific cell model.
-
Antibody Issues: Ensure your primary antibodies for Bax and Bcl-2 are validated for your experimental system and are functioning correctly. Run a positive control if possible.
-
Protein Loading: Verify equal protein loading across all lanes by checking the expression of a housekeeping protein like GAPDH or β-actin.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | ~126.7 (as part of an extract) | [1] |
| HCT-116 | Colon Cancer | 24 | Not explicitly stated for this compound, but related compounds show activity. | |
| Jurkat | T-cell Leukemia | 48 | Not explicitly stated for this compound, but related compounds show activity. | |
| A549 | Lung Cancer | 24 | Not explicitly stated for this compound, but related compounds show activity. |
Note: Specific IC50 values for pure this compound across a wide range of cell lines are not extensively documented in publicly available literature. The values for related compounds suggest that its efficacy can vary significantly between cell types.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blot for Signaling Proteins (e.g., Akt, MAPK)
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, p38, JNK, and a housekeeping protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical pathway of this compound-induced apoptosis.
Caption: Workflow for a typical MTT cell viability assay.
References
Validation & Comparative
Ferulenol vs. Warfarin: A Comparative Guide for Anticoagulant Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ferulenol, a naturally occurring prenylated coumarin, and Warfarin, a widely prescribed synthetic coumarin, as anticoagulants. The information presented is based on available experimental data to assist in research and development endeavors.
Executive Summary
Warfarin has long been the standard for oral anticoagulant therapy, with a well-established mechanism of action involving the inhibition of Vitamin K epoxide reductase (VKOR). This compound, a compound isolated from Ferula communis, has demonstrated anticoagulant properties and is suggested to have a potentially higher potency and lower acute toxicity than Warfarin. However, comprehensive quantitative data on this compound's efficacy and a complete understanding of its mechanism of action are still emerging. This guide synthesizes the current knowledge on both compounds to facilitate a comparative assessment.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Warfarin. It is important to note that direct comparative studies providing in vitro coagulation assay data for this compound are limited in the reviewed literature.
| Parameter | This compound | Warfarin | Source(s) |
| Acute Toxicity (LD50, mice) | |||
| Oral (p.o.) | 2100 mg/kg | Lower than this compound | [1] |
| Intraperitoneal (i.p.) | 319 mg/kg | Lower than this compound | [1] |
| In Vitro Efficacy | |||
| Inhibition of Factor X Biosynthesis | 40% reduction at <100 nM | - | [2] |
| VKOR Inhibition (IC50) | Data not available | 0.17 µM (murine microsomes) | [3] |
Mechanism of Action and Efficacy
Warfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By blocking VKORC1, Warfarin depletes the reduced form of vitamin K, leading to the production of non-functional vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. The overall effect is a significant reduction in the ability of the blood to clot.[1][2]
This compound , being a 4-hydroxycoumarin derivative, is thought to share a similar mechanism of action with other coumarins by interfering with the vitamin K cycle.[4] In vivo studies have shown that this compound administration leads to hypoprothrombinemia and hemorrhagic symptoms, which are characteristic of vitamin K antagonist poisoning.[1] One study has specifically shown that at non-cytotoxic concentrations, this compound impairs the biosynthesis of Factor X.[2] While it is suggested that this compound may have a significantly higher anticoagulant activity than Warfarin, specific in vitro data on its direct inhibitory effect on VKOR or concentration-dependent effects on prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not yet widely available in the literature.[1]
Signaling Pathway of Warfarin's Anticoagulant Action
Caption: Warfarin inhibits VKOR, disrupting the Vitamin K cycle and preventing the activation of clotting factors.
Proposed Anticoagulant Mechanism of this compound
Caption: this compound is hypothesized to inhibit VKOR and has been shown to impair Factor X biosynthesis.
Safety Profile
Warfarin has a narrow therapeutic window and a well-documented risk of bleeding, which can be life-threatening.[5] Its use requires regular monitoring of the International Normalized Ratio (INR). Warfarin is also a known teratogen and has numerous drug-drug and drug-food interactions.[5]
This compound has been shown to have lower acute toxicity in mice compared to Warfarin, with a higher LD50 value.[1] However, it exhibits hepatocyte cytotoxicity at concentrations above 100 nM.[2] The hemorrhagic syndrome (ferulosis) observed in livestock that consume Ferula communis highlights its potent anticoagulant effect and potential for toxicity at high doses.[6] Further studies are needed to establish a comprehensive safety profile for this compound, including its chronic toxicity, potential for drug interactions, and effects on various organ systems.
Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) test evaluates the extrinsic and common pathways of coagulation.
Methodology:
-
Blood Collection: Whole blood is collected in a tube containing a sodium citrate anticoagulant (typically 3.2%).
-
Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.
-
Incubation: A specific volume of the plasma is incubated at 37°C.
-
Reagent Addition: A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma sample.
-
Clot Detection: The time taken for a fibrin clot to form is measured in seconds. This is the prothrombin time.
-
INR Calculation: For clinical monitoring of Warfarin, the PT is often converted to the International Normalized Ratio (INR) to standardize results across different laboratories and reagents.
Activated Partial Thromboplastin Time (aPTT) Assay
The Activated Partial Thromboplastin Time (aPTT) test assesses the intrinsic and common pathways of coagulation.
Methodology:
-
Blood Collection and Plasma Preparation: This is the same as for the PT assay.
-
Incubation with Activator: A specific volume of the plasma is incubated at 37°C with a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (a substitute for platelet factor 3).
-
Calcium Chloride Addition: After a set incubation period, calcium chloride is added to initiate the clotting cascade.
-
Clot Detection: The time taken for a fibrin clot to form is measured in seconds. This is the activated partial thromboplastin time.
Experimental Workflow for In Vitro Anticoagulant Testing
Caption: A generalized workflow for in vitro evaluation of anticoagulant activity using PT and aPTT assays.
Conclusion
Warfarin is a well-characterized anticoagulant with a clearly defined mechanism of action and extensive clinical data. This compound presents as a promising natural anticoagulant, with preliminary data suggesting potentially higher potency and a better acute safety profile than Warfarin. However, a significant gap in knowledge exists regarding its quantitative in vitro efficacy, a detailed understanding of its mechanism of action, and a comprehensive safety assessment. Further research, including direct comparative studies with Warfarin, is essential to fully elucidate the therapeutic potential of this compound as an anticoagulant. This guide serves as a foundational resource for researchers and professionals in the field of drug development to inform the design of future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of anti-coagulant properties of prenylated coumarin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species comparison of vitamin K1 2,3-epoxide reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Anticoagulant activity of coumarins from Ferula communis L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparing the cytotoxic mechanisms of Ferulenol and Paclitaxel
A Comparative Analysis of the Cytotoxic Mechanisms of Ferulenol and Paclitaxel
This guide provides a detailed, data-driven comparison of the cytotoxic mechanisms of two distinct anti-cancer agents: this compound, a natural sesquiterpene coumarin, and Paclitaxel, a widely used chemotherapeutic drug. The information is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Cytotoxic Mechanisms
This compound and Paclitaxel induce cell death through fundamentally different pathways. Paclitaxel is a classic anti-mitotic agent that targets the cell's cytoskeleton, whereas this compound exerts its cytotoxic effects by disrupting mitochondrial function.
-
Paclitaxel (Taxol) is an FDA-approved drug for treating various cancers, including ovarian, breast, and lung cancer. Its primary mechanism involves binding to the β-tubulin subunit of microtubules, the key components of the mitotic spindle. This binding stabilizes the microtubules, preventing the dynamic instability (polymerization and depolymerization) required for chromosome segregation during mitosis. The result is a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).
-
This compound , a sesquiterpene prenylated coumarin isolated from plants of the Ferula genus, demonstrates cytotoxicity by targeting cellular respiration. It specifically inhibits the succinate ubiquinone reductase (Complex II) of the mitochondrial electron transport chain. This inhibition disrupts the mitochondrial membrane potential and ATP synthesis, leading to mitochondrial dysfunction and the induction of pro-apoptotic effects.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for Paclitaxel and this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values for Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified |
| ZR75-1 | Breast Cancer | 25 nM - 50 nM | Not Specified |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified |
| BT-474 | Breast Cancer | 19 nM | Not Specified |
| SKBR3 | Breast Cancer | 4 µM | Not Specified |
| Ovarian Carcinoma Lines (7 lines) | Ovarian Cancer | 0.4 - 3.4 nM | Not Specified |
| Various Human Tumour Lines (8 lines) | Various | 2.5 - 7.5 nM | 24 hours |
Table 2: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| DLD-1 | Colon Cancer | 50.1 µM | Not Specified |
| Panc-1 | Pancreatic Cancer | 50.2 µM | Not Specified |
| Human Dermal Fibroblast (Normal) | - | 65.8 µM | Not Specified |
| B16F1 | Melanoma | >50 µM | 24 hours |
| FAO | Hepatoma | >50 µM | 24 hours |
Effect on Cell Cycle Progression
The two compounds interfere with the cell cycle at different checkpoints, a direct consequence of their distinct molecular targets.
Paclitaxel: G2/M Phase Arrest
Paclitaxel's stabilization of microtubules leads to the formation of a defective mitotic spindle. This activates the spindle assembly checkpoint, which prevents the cell from proceeding from metaphase to anaphase. The result is a sustained arrest in the G2/M phase of the cell cycle. This mitotic block is considered the primary cause of Paclitaxel-induced cytotoxicity, as prolonged arrest triggers apoptosis. However, some studies suggest that Paclitaxel can also induce apoptosis independently of G2/M arrest.
This compound: G0/G1 Phase Arrest
While direct studies on this compound's effect on the cell cycle are limited, research on related compounds from the Ferula genus, such as Farnesiferol C, shows a distinct mechanism. Farnesiferol C was found to induce cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. This arrest is associated with the induction of oxidative stress. This suggests that compounds from this family may disrupt the cell cycle at an earlier stage than Paclitaxel, likely due to metabolic and oxidative stress stemming from mitochondrial dysfunction.
Induction of Apoptosis: Signaling Pathways
Both this compound and Paclitaxel converge on the induction of apoptosis, but they activate different upstream signaling cascades.
Paclitaxel-Induced Apoptosis
Following mitotic arrest, Paclitaxel-treated cells initiate apoptosis through multiple signaling pathways:
-
Intrinsic (Mitochondrial) Pathway: Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it and promoting the release of cytochrome c from the mitochondria. It can also suppress the PI3K/Akt survival pathway.
-
Stress-Activated Pathways: The c-Jun N-terminal kinase (JNK/SAPK) and p38 MAPK pathways are activated in response to the cellular stress caused by mitotic arrest, contributing to the apoptotic signal. One mechanism involves the activation of the TAK1–JNK pathway.
Ferulenol vs. Rotenone: A Comparative Guide to Mitochondrial Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Ferulenol and Rotenone, two widely utilized mitochondrial inhibitors. By examining their distinct mechanisms of action, potencies, and impacts on cellular signaling, this document serves as a comprehensive resource for designing and interpreting experiments in cellular metabolism, toxicology, and drug discovery.
At a Glance: Key Differences
| Feature | This compound | Rotenone |
| Primary Target | Electron Transport Chain Complex II (Succinate-Ubiquinone Reductase)[1][2] | Electron Transport Chain Complex I (NADH Dehydrogenase)[3][4][5] |
| Secondary Target(s) | Adenine Nucleotide Translocase (at low concentrations)[1][2] | Microtubule assembly[5] |
| Mechanism | Inhibits the ubiquinone cycle within Complex II.[1] | Blocks electron transfer from Fe-S clusters to ubiquinone in Complex I.[5] |
| Potency (IC50) | Sub-micromolar for mitochondrial malate:quinone oxidoreductase inhibition[6] | Varies by system, reported from 0.1 nM to 2.2 µM[7][8] |
| Effect on ATP Synthesis | Inhibited[1] | Inhibited[4] |
| ROS Production | Not a primary reported effect | Potent inducer of mitochondrial ROS[3][9] |
| Primary Research Use | Tool to study Complex II function and the ubiquinone cycle[1] | Inducing mitochondrial dysfunction, modeling Parkinson's disease, apoptosis studies[4] |
Mechanism of Action and Signaling Pathways
This compound and Rotenone disrupt mitochondrial function through distinct mechanisms, leading to different downstream cellular consequences.
Rotenone: The Classic Complex I Inhibitor
Rotenone is a naturally derived isoflavonoid that acts as a potent and specific inhibitor of the mitochondrial electron transport chain (ETC) at Complex I (NADH dehydrogenase).[4][5] It functions by blocking the transfer of electrons from iron-sulfur centers within the complex to ubiquinone.[5] This blockade has two major consequences:
-
Inhibition of ATP Production : The disruption of the electron flow halts the pumping of protons across the inner mitochondrial membrane by Complex I, thereby collapsing the proton gradient required for ATP synthesis by ATP synthase.[4]
-
Increased ROS Production : The backup of electrons within Complex I leads to the transfer of electrons to molecular oxygen, generating superoxide radicals and subsequently other reactive oxygen species (ROS).[3][5] This surge in mitochondrial ROS is a key mediator of Rotenone-induced apoptosis.[3][9]
The resulting oxidative stress and energy depletion trigger multiple signaling pathways, most notably those leading to programmed cell death. Rotenone-induced apoptosis is associated with the activation of caspases, release of cytochrome c, and can involve the modulation of survival pathways such as the mTOR pathway.[3][10] Its ability to induce dopaminergic neuron death makes it a widely used tool for modeling Parkinson's disease in experimental settings.[4]
Caption: Rotenone inhibits Complex I, leading to decreased ATP and increased ROS, which promotes apoptosis.
This compound: A Dual-Action Complex II Inhibitor
This compound, a sesquiterpene prenylated coumarin, presents a more complex, concentration-dependent mechanism of mitochondrial inhibition.[1]
-
At lower concentrations , this compound primarily inhibits ATP synthesis by targeting the adenine nucleotide translocase (ANT) . This protein is responsible for exchanging ADP and ATP across the inner mitochondrial membrane. By inhibiting ANT, this compound decouples ATP synthesis from the electron transport chain without initially limiting oxygen consumption.[1][2]
-
At higher concentrations , this compound directly inhibits the ETC at Complex II (succinate ubiquinone reductase) .[1] Specifically, it disrupts the ubiquinone cycle, limiting the transfer of electrons initiated by the reduction of ubiquinone to ubiquinol.[1][2] This action blocks the entry of electrons from succinate into the ETC, leading to an inhibition of oxygen consumption.
Unlike Rotenone, the primary mechanism of this compound is not associated with a dramatic increase in ROS production. Its utility lies in its unique ability to probe the function of Complex II and the ubiquinone cycle, offering a valuable tool to study cellular bioenergetics from a different entry point into the ETC.[1]
Caption: this compound inhibits the adenine nucleotide translocase or Complex II depending on its concentration.
Experimental Protocols
Accurate assessment of mitochondrial inhibition requires robust and standardized methodologies. Below are detailed protocols for key experiments used to characterize the effects of compounds like this compound and Rotenone.
Oxygen Consumption Rate (OCR) Assay
This assay directly measures the rate at which cells consume oxygen, a key indicator of mitochondrial respiration. The Seahorse XF Analyzer is the standard instrument for this measurement.[11][12]
Methodology (Seahorse XF Cell Mito Stress Test):
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.[11]
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[11]
-
Compound Loading: Load the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR, then sequentially inject the compounds to determine key parameters of mitochondrial function:
-
Oligomycin (ATP Synthase Inhibitor): Injected to determine ATP-linked respiration.
-
FCCP (Uncoupler): Injected to disrupt the proton gradient and induce maximal respiration.
-
Rotenone & Antimycin A (Complex I & III Inhibitors): Injected to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[11]
-
-
Data Normalization: After the run, normalize OCR data to cell number or protein concentration per well.[11]
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the electrical potential across the inner mitochondrial membrane, which is a key indicator of mitochondrial health. A loss of ΔΨm is an early hallmark of apoptosis.
Methodology (Using JC-1 Dye):
-
Cell Culture: Culture cells in suspension or adhered to plates/coverslips. Induce mitochondrial depolarization with the test compound (e.g., Rotenone) or a positive control like CCCP.[13][14]
-
JC-1 Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add medium or buffer containing JC-1 dye (typically 1-10 µM final concentration).[15]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[13][16]
-
Washing: Centrifuge suspension cells and/or wash adherent cells with warm buffer to remove excess dye.[16]
-
Analysis: Analyze the cells immediately using one of the following methods:
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show diffuse green fluorescence (JC-1 monomers).[13]
-
Flow Cytometry: Quantify the shift from red (e.g., FL2 channel) to green (e.g., FL1 channel) fluorescence in the cell population.
-
Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~530 nm (green). The ratio of red/green fluorescence is calculated to represent the mitochondrial membrane potential.[13]
-
ATP Quantification Assay
This assay quantifies the total intracellular ATP level, providing a direct measure of cellular energy status.
Methodology (Luciferase-Based Assay):
-
Cell Culture: Plate cells in an opaque-walled multi-well plate (e.g., white 96-well plate) suitable for luminescence readings. Treat cells with the inhibitor for the desired time.
-
Reagent Preparation: Prepare the ATP detection cocktail by reconstituting D-Luciferin and Firefly Luciferase in the provided assay buffer according to the manufacturer's protocol.
-
Assay Procedure: Add an equal volume of the ATP detection cocktail directly to each well containing cultured cells. The reagent lyses the cells to release ATP.[17]
-
Incubation: Incubate the plate at room temperature for approximately 10-20 minutes to allow the luminescent signal to stabilize.[18]
-
Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Compare the relative luminescence units (RLU) of treated samples to untreated controls. A standard curve using known ATP concentrations can be generated for absolute quantification.
References
- 1. This compound specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle (Journal Article) | OSTI.GOV [osti.gov]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Rotenone - Wikipedia [en.wikipedia.org]
- 6. Biochemical characterization and identification of this compound and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. gap-26.com [gap-26.com]
- 9. researchgate.net [researchgate.net]
- 10. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.5. Mitochondria Oxygen Consumption Rate [bio-protocol.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. abcam.com [abcam.com]
- 16. chem-agilent.com [chem-agilent.com]
- 17. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 18. stemcell.com [stemcell.com]
A Comparative Analysis of Ferulenol and Other Prenylated Coumarins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of ferulenol and other prenylated coumarins, focusing on their biological activities and mechanisms of action. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to facilitate further investigation and drug discovery efforts.
Prenylated coumarins, a class of natural compounds characterized by a coumarin core with one or more isoprenoid side chains, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, this compound, a sesquiterpene prenylated coumarin, has emerged as a compound of particular interest due to its multifaceted pharmacological profile. This guide aims to provide a comparative overview of this compound's performance against other notable prenylated coumarins, supported by experimental data.
Data Presentation: A Comparative Overview of Bioactivities
The following table summarizes the inhibitory concentrations (IC50) and other quantitative measures of various prenylated coumarins across different biological assays, offering a direct comparison of their potency.
| Compound | Biological Activity | Assay System | IC50 / MIC / EC50 | Reference |
| This compound | Anticancer | Human cervical cancer cells | Induces caspase-dependent apoptosis | [1] |
| Anticoagulant | - | Higher activity than warfarin | [2] | |
| Antimicrobial | Bacillus subtilis ATCC 9372 | - | Not specified | |
| 4'-Senecioiloxyosthol | Antimicrobial | Bacillus subtilis ATCC 9372 | 5 µg/mL (MIC) | [3] |
| Murraol | Antimicrobial | Klebsiella pneumoniae ATCC 4352, Bacillus subtilis ATCC 9372 | 63 µg/mL (MIC) | [3] |
| Auraptenol | Antimicrobial | Klebsiella pneumoniae ATCC 4352, Bacillus subtilis ATCC 9372 | 63 µg/mL (MIC) | [3] |
| Isoimperatorin | Antimicrobial | - | 16 µg/mL (MIC) | [3] |
| Clauselenins A | Anti-HIV | HIV-1 Reverse Transcriptase | 290 nM (EC50) | [4] |
| Clauselenins C | Anti-HIV | HIV-1 Reverse Transcriptase | 170 nM (EC50) | [4] |
| Various Prenylated Coumarins (from Clausena lenis) | Anti-inflammatory | Nitric oxide (NO) production in RAW 264.7 cells | Comparable to hydrocortisone | [5][6] |
| Anti-HIV | HIV-1 Reverse Transcriptase | 0.17 - 9.08 µM (EC50) | [5][6] | |
| Pyrogallol-Coumarin Hybrids (PCH-1, PCH-2) | Anti-inflammatory | Anti-LOX activity | PCH-1: 38.12 µM, PCH-2: 34.12 µM | [7] |
| Antimicrobial | Proteus mirabilis ATCC 12453 | 0.08 mM (MIC) | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Mitochondrial Respiration Assay
This protocol is used to assess the impact of compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES, and fatty acid-free BSA)
-
Substrates (e.g., glutamate, malate, succinate)
-
ADP
-
Compound of interest (e.g., this compound)
Procedure:
-
Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.[10]
-
Determine the protein concentration of the mitochondrial suspension.
-
Add a defined amount of mitochondrial protein to the respiration chamber containing the respiration buffer.
-
Sequentially add substrates to stimulate respiration through different complexes of the electron transport chain.
-
Record the basal oxygen consumption rate.
-
Add ADP to induce state 3 respiration (phosphorylating respiration).
-
Add the compound of interest at various concentrations and monitor the changes in OCR.
-
Specific inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin) can be used as controls to pinpoint the site of action.[11]
Tubulin Polymerization Assay
This assay measures the ability of a compound to either promote or inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., PIPES, MgCl2, EGTA)
-
GTP
-
Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer to measure turbidity[12][13][14]
-
Compound of interest (e.g., this compound)
-
Positive controls (e.g., paclitaxel for polymerization, nocodazole for depolymerization)
Procedure:
-
Reconstitute purified tubulin in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Add the compound of interest at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in fluorescence or absorbance (turbidity) over time. An increase in signal indicates tubulin polymerization.
-
Compare the polymerization kinetics in the presence of the test compound to the controls.
Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, in cell culture.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Compound of interest (e.g., prenylated coumarins)
-
Griess Reagent (for measuring nitrite, a stable product of NO)[15][16][17]
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the compound of interest for a specified time.
-
Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the nitrite concentration.
-
Calculate the percentage of inhibition of NO production by the test compound.
Anti-HIV Reverse Transcriptase (RT) Assay
This assay determines the inhibitory activity of a compound against the HIV reverse transcriptase enzyme, which is crucial for viral replication.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Labeled nucleotides (e.g., radioactively or fluorescently labeled dTTP)
-
Reaction buffer
-
Compound of interest (e.g., prenylated coumarins)
-
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) as positive controls
Procedure:
-
In a reaction tube, combine the reaction buffer, poly(A) template, oligo(dT) primer, and the compound of interest at various concentrations.
-
Add the labeled nucleotides to the mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C to allow for DNA synthesis.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Quantify the amount of incorporated labeled nucleotide, which is proportional to the RT activity.
-
Calculate the percentage of inhibition of RT activity by the test compound.[18][19][20]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits Complex II of the mitochondrial electron transport chain, leading to increased ROS production and potentially apoptosis.
Caption: A generalized workflow for the discovery and development of new drugs from prenylated coumarins.
Caption: Prenylated coumarins can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Concluding Remarks
This compound and other prenylated coumarins represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse mechanisms of action, spanning from the disruption of mitochondrial function and tubulin dynamics to the modulation of key inflammatory and viral pathways, underscore their importance in drug discovery. This guide provides a foundational comparison to aid researchers in navigating this promising class of compounds. Further in-depth studies are warranted to fully elucidate their structure-activity relationships and to optimize their pharmacological properties for clinical applications.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. iworx.com [iworx.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytoskeleton.com [cytoskeleton.com]
- 14. researchgate.net [researchgate.net]
- 15. japer.in [japer.in]
- 16. Nitric Oxide Assay | Colorimetric Nitric Oxide Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]
- 17. mdpi.com [mdpi.com]
- 18. natap.org [natap.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimycobacterial Potential of Ferulenol: A Comparative Guide to Secondary Assays
For Immediate Release
A comprehensive analysis of existing data on the natural compound Ferulenol, a prenylated 4-hydroxycoumarin derived from Ferula communis, reveals its promising activity against various Mycobacterium species. This guide provides a comparative overview of this compound's performance, supported by available experimental data, and outlines key secondary assays for its further validation as a potential antimycobacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Antimycobacterial Activity of this compound
This compound has demonstrated significant in vitro activity against several fast-growing mycobacterial species. The following table summarizes the available data on its inhibitory concentrations compared to standard first-line anti-tuberculosis drugs.
| Compound | M. fortuitum | M. phlei | M. aurum | M. smegmatis |
| This compound | 0.5 - 2 µg/mL | 0.5 - 2 µg/mL | 0.5 - 2 µg/mL | 0.5 - 2 µg/mL |
| Isoniazid | 0.5 - 8 µg/mL | 0.5 - 8 µg/mL | 0.5 - 8 µg/mL | 0.5 - 8 µg/mL |
| Ethambutol | 0.5 - 4 µg/mL | 0.5 - 4 µg/mL | 0.5 - 4 µg/mL | 0.5 - 4 µg/mL |
| Data represents IC50 values. |
Synergistic Potential with Standard Antimycobacterial Drugs
Preliminary studies have indicated that this compound exhibits synergistic activity when combined with the frontline anti-tuberculosis drug, Isoniazid (INH). This synergy can lower the minimum inhibitory concentration (MIC) required for both compounds to be effective, a crucial factor in combating drug resistance and reducing potential toxicity.
| Compound Combination | M. intracellulare | M. smegmatis | M. xenopei | M. chelonei |
| This compound + Isoniazid | 0.15 - 0.3 µg/mL | 0.15 - 0.3 µg/mL | 0.15 - 0.3 µg/mL | 0.15 - 0.3 µg/mL |
| Data represents the lowered MIC values due to synergism. |
Recommended Secondary Assays for Validation
To further validate the antimycobacterial activity of this compound, a panel of secondary assays is recommended. These assays will provide a more comprehensive understanding of its efficacy, mechanism of action, and potential for clinical development.
Workflow for Secondary Assay Validation
In Vivo Therapeutic Potential of Ferulenol: A Comparative Guide
Ferulenol, a prenylated 4-hydroxycoumarin isolated from Ferula communis, has garnered scientific interest for its potential therapeutic applications. This guide provides a comparative overview of the in vivo validation of this compound's efficacy, drawing from available preclinical research. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of its therapeutic promise.
Comparative Efficacy of this compound
In vivo studies have begun to explore the therapeutic window and efficacy of this compound in various models. While direct comparative studies with established drugs are limited, existing data provides a foundation for preliminary assessment.
Acute Toxicity Profile
A key aspect of therapeutic potential is a favorable safety profile. An acute toxicity study in albino mice has established the LD50 of this compound, offering a comparison with the widely used anticoagulant, Warfarin.
| Compound | Administration Route | LD50 (mg/kg bw) | Species | Citation |
| This compound | Oral (p.o.) | 2,100 | Mice | [1] |
| This compound | Intraperitoneal (i.p.) | 319 | Mice | [1] |
| Warfarin | Oral (p.o.) | Lower than this compound | Mice | [1] |
Note: A lower LD50 value indicates higher toxicity.
The data indicates that this compound possesses a lower acute toxicity than Warfarin when administered orally.[1] However, it is important to note that three days after administration, this compound induced hypoprothrombinemia and hemorrhages, similar to the effects of anti-vitamin K anticoagulants.[1]
Anti-carcinogenic Activity
This compound has demonstrated potential in inhibiting tumor development in a two-stage mouse skin carcinogenesis model.
| Treatment Group | Tumor Incidence (%) at week 20 | Average Papillomas per Mouse at week 20 | Citation |
| DMBA/TPA + this compound (85 nmol) | 93.3 | 5.5 | [1] |
This study highlights the potential of this compound in cancer chemoprevention.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the available literature for key in vivo experiments involving this compound and related experimental models.
Acute Toxicity Study in Mice
-
Animal Model: Albino mice.[1]
-
Compound Administration: this compound was administered as a single dose either orally (p.o.) or intraperitoneally (i.p.).[1]
-
Dosage: A range of doses were administered to different groups of mice to determine the lethal dose 50 (LD50).
-
Observation: Animals were monitored for signs of toxicity and mortality over a period of several days.[1]
-
Endpoint: The LD50 was calculated based on the mortality rate at different doses.[1] Prothrombin time was also measured to assess anticoagulant effects.[1]
Two-Stage Mouse Skin Carcinogenesis Assay
-
Animal Model: Mice.[1]
-
Initiation: A single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) was used as the tumor initiator.[1]
-
Promotion: Subsequent topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) were administered to promote tumor development.[1]
-
Treatment: this compound (85 nmol) was co-administered with the DMBA/TPA treatments.[1]
-
Observation: The formation of papillomas was monitored weekly for 20 weeks.[1]
-
Endpoints: The percentage of mice with papillomas and the average number of papillomas per mouse were recorded.[1]
Signaling Pathways and Mechanisms of Action
While the precise in vivo signaling pathways modulated by this compound are still under investigation, in vitro studies and research on related compounds provide insights into its potential mechanisms of action.
Inhibition of Malate:Quinone Oxidoreductase (MQO)
Recent research has identified this compound as a potent inhibitor of Malate:Quinone Oxidoreductase (MQO) in Campylobacter jejuni.[2][3] MQO is a key enzyme in the bacterial electron transport chain and is essential for the survival of several pathogens.[2][3] This finding suggests a potential antibacterial mechanism of action for this compound.
Caption: Proposed mechanism of this compound's antibacterial action via inhibition of MQO.
Experimental Workflow for In Vivo Studies
The general workflow for evaluating the therapeutic potential of a compound like this compound in vivo follows a structured process from initial toxicity screening to efficacy testing in disease models.
Caption: A generalized experimental workflow for in vivo validation of a therapeutic compound.
Future Directions and Conclusion
The available in vivo data, although limited, suggests that this compound exhibits promising therapeutic potential, particularly in the realms of cancer chemoprevention and as a potential antibacterial agent. Its lower acute oral toxicity compared to Warfarin is a positive indicator for its safety profile.
However, to fully validate its therapeutic utility, further research is imperative. Future studies should focus on:
-
Direct comparative efficacy studies against standard-of-care drugs in relevant disease models.
-
Chronic toxicity studies to assess the long-term safety of this compound.
-
In-depth mechanistic studies to elucidate the specific signaling pathways it modulates in vivo.
-
Pharmacokinetic and pharmacodynamic analyses to understand its absorption, distribution, metabolism, and excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical characterization and identification of this compound and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical characterization and identification of this compound and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni [frontiersin.org]
Comparative Transcriptomic Analysis of Ferulenol Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Ferulenol, a natural prenylated coumarin, on treated cells. While direct comparative transcriptomic studies between this compound and other specific drugs are not extensively available in public literature, this guide synthesizes known mechanisms of this compound and contrasts them with compounds targeting similar cellular pathways. The information is presented to facilitate further research and drug development endeavors.
Introduction to this compound
This compound, a sesquiterpenoid coumarin derivative isolated from Ferula vesceritensis, has been shown to exhibit significant biological activities. Its primary mechanism of action involves the inhibition of mitochondrial function, specifically targeting respiratory chain complexes. Understanding the transcriptomic consequences of this compound treatment is crucial for elucidating its therapeutic potential and off-target effects.
Data Presentation: Inferred Transcriptomic Impact of this compound
Based on its known biochemical targets, the following table summarizes the inferred impact of this compound on gene expression compared to other compounds with related mechanisms. It is important to note that this table is a projection based on functional studies, as direct comparative RNA-sequencing data is limited.
| Cellular Process | This compound (Inferred) | Rotenone (Complex I Inhibitor) | Antimycin A (Complex III Inhibitor) | Oligomycin (ATP Synthase Inhibitor) |
| Oxidative Phosphorylation | Downregulation of genes encoding subunits of Complex II and potentially other respiratory complexes due to feedback mechanisms. | Downregulation of genes related to Complex I and subsequent compensatory changes in other complexes. | Strong downregulation of genes associated with Complex III and upstream components. | Broad downregulation of genes related to ATP synthesis and the electron transport chain. |
| ATP Synthesis | Significant downregulation of genes involved in ATP synthesis pathways.[1] | Downregulation of ATP synthase subunits and related genes. | Severe downregulation of genes crucial for cellular ATP production. | Direct inhibition leading to downregulation of ATP synthase and related gene expression. |
| Mitochondrial Respiration | Downregulation of genes associated with the ubiquinone cycle and electron transport.[1] | Downregulation of genes essential for NADH oxidation and electron transfer. | Downregulation of genes involved in the Q-cycle. | Downregulation of genes linked to proton translocation and oxygen consumption. |
| Cell Cycle & Proliferation | Potential downregulation of cell cycle progression genes due to energy depletion. | Induction of cell cycle arrest, leading to downregulation of cyclins and CDKs. | G2/M phase arrest, with corresponding changes in gene expression. | Inhibition of proliferation, reflected in the downregulation of growth-related genes. |
| Apoptosis | Upregulation of pro-apoptotic genes as a consequence of mitochondrial dysfunction and oxidative stress. | Upregulation of apoptosis-related genes like caspases and Bcl-2 family members. | Induction of apoptosis through the mitochondrial pathway, upregulating key apoptotic factors. | Upregulation of genes involved in programmed cell death due to cellular stress. |
Experimental Protocols
While specific comparative transcriptomic studies on this compound are lacking, the following provides a detailed, generalized methodology for conducting such an analysis, based on standard practices in the field.
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., HepG2 for liver toxicity studies, or a cancer cell line like HCT116 for anti-cancer effect studies).
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with this compound at a predetermined IC50 concentration (e.g., determined by an MTT assay) and a vehicle control (e.g., DMSO). For comparison, treat parallel cultures with other inhibitors like Rotenone, Antimycin A, or Oligomycin at their respective IC50 concentrations.
-
Time Points: Harvest cells at various time points (e.g., 6, 12, 24 hours) to capture early and late transcriptomic responses.
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Control: Assess RNA integrity and quantity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN > 8) are suitable for sequencing.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between treatment and control groups using packages like DESeq2 or edgeR in R. Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or online platforms like DAVID or Metascape to identify enriched biological pathways (e.g., KEGG, Gene Ontology) among the differentially expressed genes.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for its transcriptomic analysis.
Caption: this compound's inhibitory action on the mitochondrial electron transport chain.
Caption: A standard workflow for comparative transcriptomic analysis.
Conclusion
This compound presents an interesting profile as a mitochondrial inhibitor with potential therapeutic applications. While direct comparative transcriptomic data remains scarce, the methodologies and inferred effects presented in this guide offer a framework for future research. In-depth transcriptomic studies comparing this compound to other mitochondrial-targeting agents will be invaluable for a comprehensive understanding of its cellular impact and for advancing its development as a potential therapeutic agent. Such studies would not only clarify its specific molecular signature but also help in identifying potential biomarkers for its efficacy and toxicity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
